molecular formula C11H7NO3S2 B413238 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 103987-82-2

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B413238
CAS No.: 103987-82-2
M. Wt: 265.3 g/mol
InChI Key: CEGWYNRNQDQLNJ-UHFFFAOYSA-N
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Description

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a useful research compound. Its molecular formula is C11H7NO3S2 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Structurally Similar Compounds

Diuretic Activity Studies

Compounds structurally related to thiazolidin derivatives, such as Etozolin, have been investigated for their diuretic activities. Studies have explored their effects on renal elimination, comparing their efficacy to other diuretics and assessing their impact on electrolyte excretion without significant side effects on potassium levels, suggesting a sulfonamide-type diuretic action (Biamino, 1977; Scheitza, 1977).

Metabolism and Excretion Studies

Research on the metabolism and excretion of compounds like SB-649868, an orexin receptor antagonist, and Uvinul A plus®, a UV filter, highlights the complexity of human and animal metabolism. These studies provide a foundation for understanding how structurally complex compounds are processed in the body, offering insights into designing molecules with favorable pharmacokinetic profiles (Renzulli et al., 2011; Stoeckelhuber et al., 2020).

Chemical Sensitization and Occupational Health

Instances of occupational asthma, rhinitis, and urticaria linked to chemical exposure, such as with 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, underline the importance of understanding the immunological and dermatological impacts of chemical compounds. These findings suggest avenues for investigating similar compounds' potential health effects in occupational settings (Suojalehto et al., 2017).

Therapeutic Potential

The therapeutic potential of compounds, illustrated by the study on vanillic acid's effects on ulcerative colitis, showcases the diverse applications of benzoic acid derivatives in treating chronic conditions. Such studies can inspire research into structurally related compounds for anti-inflammatory or other therapeutic uses (Su-jin Kim et al., 2010).

Overestimation of Exposure Due to Dietary Habits

Investigations into the dietary sources of compounds such as 2-thiothiazolidine-4-carboxylic acid reveal the potential for overestimating exposure to certain chemicals, emphasizing the need for accurate biomonitoring techniques. This research can inform studies on the environmental and dietary impacts of structurally similar compounds (Simon et al., 1994).

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWYNRNQDQLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188622
Record name 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-82-2
Record name 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103987-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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